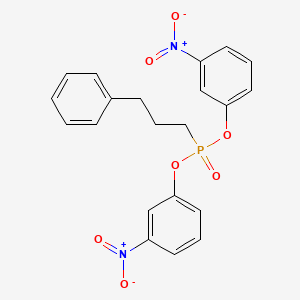
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate: is an organophosphorus compound characterized by the presence of two nitrophenyl groups and a phenylpropyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate typically involves the reaction of 3-nitrophenol with 3-phenylpropylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control
Purification: Techniques such as recrystallization or column chromatography to obtain pure product
Safety Measures: Proper handling of reagents and by-products, including waste disposal
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted phosphonates
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent due to its nitrophenyl groups.
Industry: In the industrial sector, this compound is used as an additive in polymer production to enhance material properties.
Mecanismo De Acción
The mechanism of action of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The nitrophenyl groups can interact with active sites of enzymes, inhibiting their activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to act as a competitive inhibitor for enzymes that utilize phosphate substrates.
Comparación Con Compuestos Similares
- Bis(4-nitrophenyl)phosphate
- Bis(2-nitrophenyl)phosphate
- Bis(3-aminophenyl)phosphonate
Comparison:
- Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is unique due to the presence of both nitrophenyl and phenylpropyl groups, which provide distinct chemical and biological properties.
- Bis(4-nitrophenyl)phosphate and Bis(2-nitrophenyl)phosphate differ in the position of the nitro group, affecting their reactivity and interaction with enzymes.
- Bis(3-aminophenyl)phosphonate contains amino groups instead of nitro groups, leading to different chemical reactivity and potential applications.
Propiedades
Número CAS |
93130-31-5 |
|---|---|
Fórmula molecular |
C21H19N2O7P |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
1-nitro-3-[(3-nitrophenoxy)-(3-phenylpropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H19N2O7P/c24-22(25)18-10-4-12-20(15-18)29-31(28,14-6-9-17-7-2-1-3-8-17)30-21-13-5-11-19(16-21)23(26)27/h1-5,7-8,10-13,15-16H,6,9,14H2 |
Clave InChI |
QNMLFMWPVZFRAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP(=O)(OC2=CC=CC(=C2)[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


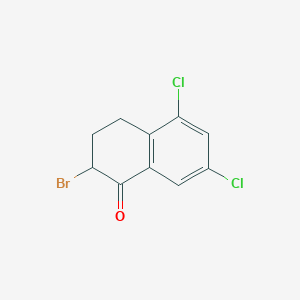

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
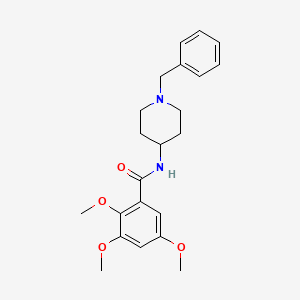
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
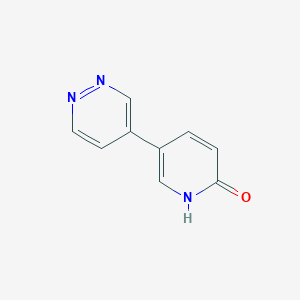
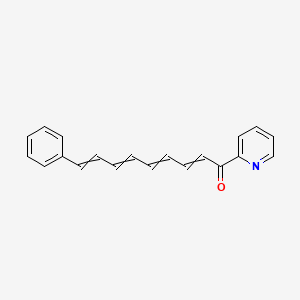
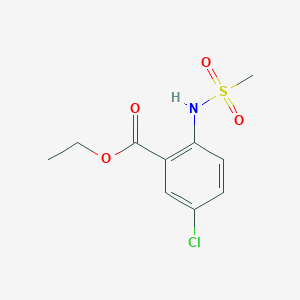
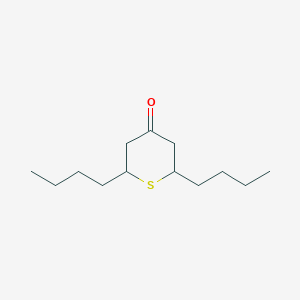
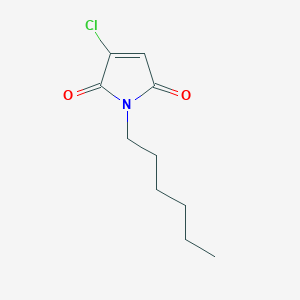

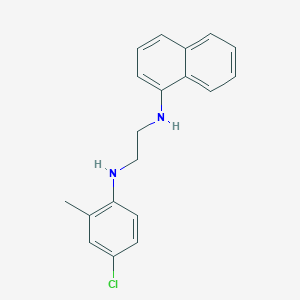
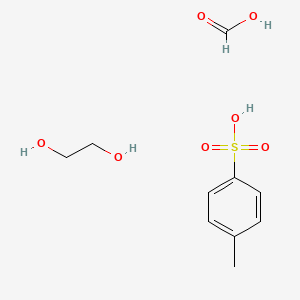
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
